molecular formula C10H12ClNO2 B1325513 N-Butyl 2-chloroisonicotinate CAS No. 898784-86-6

N-Butyl 2-chloroisonicotinate

Cat. No.: B1325513
CAS No.: 898784-86-6
M. Wt: 213.66 g/mol
InChI Key: WOVLQFVLVAWPAM-UHFFFAOYSA-N
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Description

N-Butyl 2-chloroisonicotinate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white to off-white crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

N-Butyl 2-chloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Mode of Action

It’s worth noting that chloropyridine derivatives are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it might be involved in pathways related to the synthesis of complex organic compounds.

Pharmacokinetics

Factors such as the compound’s molecular weight (22868 g/mol) and its physical properties (e.g., boiling point, density) would likely influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Butyl 2-chloropyridine-4-carboxylate. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, the compound’s safety information indicates that it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 2-chloroisonicotinate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Butyl 2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

  • 2-Chloropyridine-4-carboxylic acid tert-butyl ester
  • 2-Chloro-4-pyridinecarboxylic acid methyl ester
  • 2-Chloroisonicotinic acid tert-butyl ester

Comparison: N-Butyl 2-chloroisonicotinate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The butyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

butyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVLQFVLVAWPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642144
Record name Butyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-86-6
Record name Butyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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